Home > Products > Screening Compounds P138261 > Deflazacort Impurity C
Deflazacort Impurity C -

Deflazacort Impurity C

Catalog Number: EVT-15425470
CAS Number:
Molecular Formula: C27H33NO7
Molecular Weight: 483.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Deflazacort Impurity C is derived during the synthesis of deflazacort, a compound that undergoes metabolic transformations in the body. The impurity can arise from various reaction pathways during the manufacturing process or from degradation of the active pharmaceutical ingredient over time .

Classification

In terms of classification, Deflazacort Impurity C falls under the category of pharmaceutical impurities, which are defined as unintended compounds found in drug products. These impurities can arise from raw materials, intermediates, or degradation products and must be carefully characterized to ensure compliance with regulatory standards.

Synthesis Analysis

Methods

The synthesis of Deflazacort Impurity C typically involves multi-step organic reactions that may include oxidation, reduction, and hydrolysis processes. The specific pathways leading to the formation of this impurity are not fully characterized but are believed to involve the breakdown or modification of deflazacort's molecular structure during its synthesis.

Technical Details

The synthesis may utilize various reagents and conditions that influence the yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the formation of impurities throughout the synthesis process .

Molecular Structure Analysis

Structure

Deflazacort Impurity C has a complex molecular structure that can be inferred from its relationship to deflazacort. While specific structural details may not be widely published, it is essential to analyze its molecular formula and potential stereochemistry based on known metabolites of deflazacort.

Data

The molecular formula for deflazacort is C25H31NO6, indicating a significant degree of complexity in its structure. The structural variations leading to impurity formation often involve alterations at specific functional groups within this framework .

Chemical Reactions Analysis

Reactions

Deflazacort Impurity C can form through various chemical reactions that occur during the synthesis or degradation of deflazacort. These reactions may include hydrolysis, oxidation, or rearrangement processes that alter the original compound's structure.

Technical Details

Understanding these reactions requires detailed kinetic studies and mechanistic investigations to elucidate how environmental factors such as pH, temperature, and light exposure may influence impurity formation. The identification of these pathways is critical for improving synthesis protocols and minimizing impurity levels in pharmaceutical products.

Mechanism of Action

Process

Deflazacort itself acts primarily through its conversion into active metabolites in vivo, which exert anti-inflammatory effects by modulating immune responses. The mechanism by which Deflazacort Impurity C affects this process remains less understood but could potentially interfere with the pharmacodynamics of deflazacort.

Data

Research into related metabolites suggests that impurities may alter bioavailability or efficacy by competing with active forms for metabolic pathways or receptor sites. Further studies are necessary to clarify these interactions and their implications for therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

The chemical properties would include reactivity with various functional groups present in biological systems or during pharmaceutical formulation processes. Stability studies under different conditions (light, temperature) are essential for understanding how this impurity behaves over time .

Applications

Scientific Uses

While Deflazacort Impurity C does not have direct therapeutic applications, its study is crucial for quality control in pharmaceutical manufacturing. Understanding its formation helps ensure that drug products meet safety standards and regulatory requirements. Additionally, insights gained from studying this impurity can inform better practices in drug formulation and development processes.

Introduction to Deflazacort Impurity C in Pharmaceutical Research

Nomenclature and Structural Classification in Steroidal Chemistry

Deflazacort Impurity C belongs to the pregnane steroidal framework, featuring a fused oxazole ring at the C17 position—a hallmark of deflazacort derivatives. Its systematic name, 2-((6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-7-acetoxy-6a,8a,10-trimethyl-4-oxo-2,4,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-8b-yl)-2-oxoethyl acetate, reflects its tetracyclic backbone and stereochemical complexity [2] [4]. The molecular formula is C27H33NO7 (molecular weight: 483.55 g/mol), distinguishing it from the parent drug (C25H31NO6) through two acetyl groups at C11 and C21 [1] [3]. Key structural features include:

  • A bis-acetylated structure (unlike deflazacort’s single C21 acetate).
  • Retention of the Δ1,4-diene conjugation in ring A.
  • The 11β,16β stereochemistry critical for glucocorticoid activity.

Table 1: Molecular Properties of Deflazacort Impurity C

PropertySpecification
CAS Registry Number710951-92-1
Molecular FormulaC27H33NO7
Molecular Weight483.55 g/mol
IUPAC Name2-((6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-7-acetoxy-6a,8a,10-trimethyl-4-oxo-2,4,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-8b-yl)-2-oxoethyl acetate
Key Stereocenters11β-hydroxy, 16β-methyloxazole

This impurity’s structure aligns with intermediates formed during deflazacort synthesis, particularly through over-acetylation at C11 [3] [6].

Role as a Process-Related Impurity in Deflazacort Synthesis

Deflazacort Impurity C emerges during late-stage acetylation in the deflazacort manufacturing process. The parent drug’s synthesis involves:

  • Oxazole ring formation at C17.
  • Selective acetylation at C21.Impurity C arises when acetyl protection extends to C11, likely due to:
  • Incomplete reaction quenching.
  • Excess acetylating agents (e.g., acetic anhydride).
  • Temperature/pH deviations during esterification [3] [6].

It is classified as a process-related impurity (not a degradation product), necessitating control during purification. The bis-acetylated structure reduces polarity relative to deflazacort, enabling separation via reversed-phase HPLC or chromatographic purification [4]. Regulatory guidelines (ICH Q3A) mandate its identification threshold at 0.10% in deflazacort drug substance.

Regulatory Implications in ANDA and DMF Filings

Deflazacort Impurity C is rigorously monitored in regulatory submissions due to its potential impact on drug efficacy and safety. Key considerations include:

Analytical Characterization

  • Pharmacopeial reference standards (e.g., USP) require complete spectral data (IR, NMR, MS) and chromatographic purity (HPLC/UV) for Impurity C [8].
  • Batch-specific Certificates of Analysis (CoA) must document its levels, as emphasized by suppliers like SynZeal and Simson Pharma [2] [3] [4].

DMF and ANDA Compliance

  • Manufacturers reference Type II Drug Master Files (DMFs) to disclose impurity data to the FDA without revealing proprietary synthesis details. Impurity C profiles are included in DMF sections covering "drug substances, intermediates, and materials" [5] [7].
  • Under GDUFA III guidelines, DMF holders can request early assessments ("DMF prior assessments") 6 months before ANDA submission to expedite reviews [5].
  • Failure to update DMFs post-synthesis changes (e.g., altered acetylation steps) risks ANDA rejection [7].

Table 2: Regulatory Applications of Deflazacort Impurity C

Application ContextRequirementSource
ANDA/DMF FilingIdentification threshold: ≤0.10%ICH Q3A
USP Reference StandardsPurity: ≥95% by HPLCSigma-Aldrich [8]
GDUFA III Early AssessmentDMF review 6 months pre-ANDA submissionFDA Guidance [5]
Stability StudiesMonitoring levels in accelerated/real-time testsSynZeal [3]

Suppliers like BOC Sciences and Simson Pharma offer GMP-grade Impurity C to support method validation and filing completeness [1] [2] [4].

Properties

Product Name

Deflazacort Impurity C

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-acetyloxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate

Molecular Formula

C27H33NO7

Molecular Weight

483.6 g/mol

InChI

InChI=1S/C27H33NO7/c1-14-28-27(22(32)13-33-15(2)29)23(34-14)11-20-19-7-6-17-10-18(31)8-9-25(17,4)24(19)21(35-16(3)30)12-26(20,27)5/h8-10,19-21,23-24H,6-7,11-13H2,1-5H3/t19-,20-,21-,23+,24+,25-,26-,27+/m0/s1

InChI Key

FQQKLFSLSCOADB-NBZCPFCYSA-N

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)OC(=O)C)C)C(=O)COC(=O)C

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)OC(=O)C)C)C(=O)COC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.